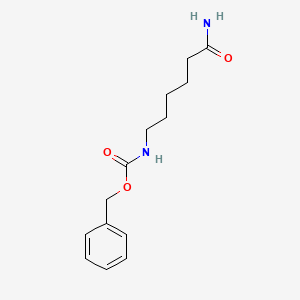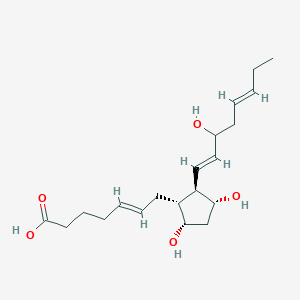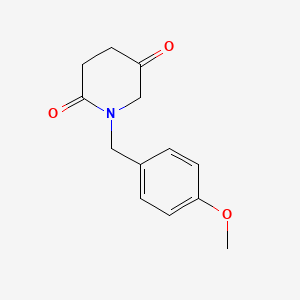
6-(Cbz-amino)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cbz-amino)hexanamide is a compound that features a benzyl carbamate (Cbz) protecting group attached to an amino group on a hexanamide backbone. This compound is significant in organic synthesis, particularly in the preparation of peptides and other amide-containing molecules. The Cbz group is commonly used to protect amines during chemical reactions to prevent unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cbz-amino)hexanamide typically involves the protection of an amino group with a benzyl carbamate (Cbz) group, followed by amidation. One efficient method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Cbz-amino)hexanamide can undergo various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Acylation: The amino group can be acylated to form new amide bonds.
Common Reagents and Conditions
Hydrogenation: Pd/C catalyst, hydrogen gas.
Substitution: Various alkyl halides or acyl chlorides.
Acylation: Carboxylic acids or acid chlorides in the presence of coupling agents like EDC or DCC.
Major Products Formed
Deprotected amine: Upon hydrogenation, the Cbz group is removed, yielding the free amine.
Substituted amides: Through nucleophilic substitution or acylation, various substituted amides can be formed.
Wissenschaftliche Forschungsanwendungen
6-(Cbz-amino)hexanamide has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly those containing amide bonds.
Biological Studies: Utilized in the study of enzyme inhibitors and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 6-(Cbz-amino)hexanamide is primarily related to its role as a protected amine. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-aminohexanamide: Similar to 6-(Cbz-amino)hexanamide but uses a tert-butyl carbamate (Boc) protecting group.
N-Fmoc-aminohexanamide: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
This compound is unique due to its benzyl carbamate protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions compared to other protecting groups .
Eigenschaften
CAS-Nummer |
53299-81-3 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
benzyl N-(6-amino-6-oxohexyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c15-13(17)9-5-2-6-10-16-14(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,15,17)(H,16,18) |
InChI-Schlüssel |
PJYKCVWKFKTQMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)






![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)
![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)
![5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)



